N-ethyl-4-(piperidin-4-yl)benzamide
Overview
Description
N-ethyl-4-(piperidin-4-yl)benzamide is a compound that belongs to the class of benzamide derivatives. It features a piperidine ring, which is a six-membered heterocyclic amine, attached to a benzamide structure. Compounds with piperidine moieties are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development .
Mechanism of Action
Target of Action
N-ethyl-4-(piperidin-4-yl)benzamide primarily targets the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . HIF-1α, the unique subunit of HIF-1, is only found in the hypoxic nucleus and determines the HIF-1 activity .
Mode of Action
This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which targets a series of adaptation genes under hypoxic conditions . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, overexpression of HIF-1α in hypoxic cancer cells inhibits cell division by inducing p21, p27, or p53 and promotes apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The design and synthesis of the compound were guided by bioisosterism and pharmacokinetic parameters .
Result of Action
The result of the compound’s action is significant inhibitory bioactivity in HepG2 cells . The compound induces the expression of HIF-1α protein and the downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cell apoptosis .
Action Environment
The action of this compound is influenced by the hypoxic environment around the tumor tissue . Some scholars believe that the increase of HIF expression in a hypoxic environment is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Others believe that inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .
Biochemical Analysis
Biochemical Properties
N-ethyl-4-(piperidin-4-yl)benzamide has been found to have good biological potential and inhibitory activity . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions. For instance, it has been reported to activate hypoxia-inducible factor 1 (HIF-1) pathways .
Cellular Effects
In cellular processes, this compound has shown significant inhibitory bioactivity in HepG2 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it induces the expression of HIF-1α protein and downstream target gene p21, promoting tumor cell apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to induce the expression of HIF-1α protein and downstream target gene p21 . This suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
Preliminary biological activity screening has shown that it has good biological potential and inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(piperidin-4-yl)benzamide typically involves the reaction of 4-piperidone with ethylamine and benzoyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or cesium carbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 130°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(piperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-4-(piperidin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to modulate biological pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Lacks the ethyl group but shares similar biological activities.
N-(1-(2,6-difluorobenzyl)-4-piperidinyl)benzamide: Contains additional substituents that enhance its activity against certain cancer cells.
Uniqueness
N-ethyl-4-(piperidin-4-yl)benzamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. The presence of the ethyl group can influence its binding affinity and selectivity, making it a valuable compound for drug development .
Properties
IUPAC Name |
N-ethyl-4-piperidin-4-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-16-14(17)13-5-3-11(4-6-13)12-7-9-15-10-8-12/h3-6,12,15H,2,7-10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUYOHXCGJHOJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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